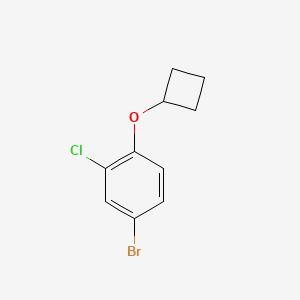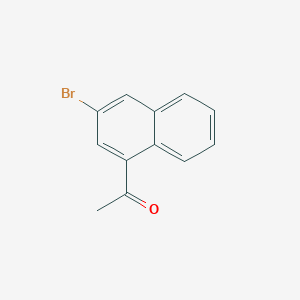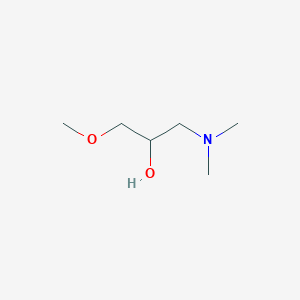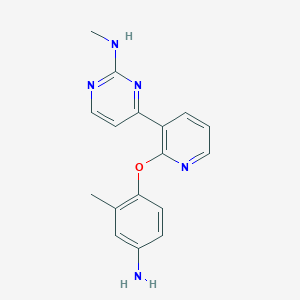
4-(2-(4-amino-2-methylphenoxy)pyridin-3-yl)-N-methylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Amino-2-methylphenoxy)-3-pyridinyl]-N-methyl-2-pyrimidinamine is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Amino-2-methylphenoxy)-3-pyridinyl]-N-methyl-2-pyrimidinamine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution of a halogenated pyridine derivative with 4-amino-2-methylphenol, followed by further functionalization to introduce the pyrimidinamine moiety. The reaction conditions often require the use of polar aprotic solvents, elevated temperatures, and catalysts to facilitate the substitution and coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
4-[2-(4-Amino-2-methylphenoxy)-3-pyridinyl]-N-methyl-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The amino and phenoxy groups can be oxidized under specific conditions.
Reduction: The nitro derivatives of this compound can be reduced to amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .
科学的研究の応用
4-[2-(4-Amino-2-methylphenoxy)-3-pyridinyl]-N-methyl-2-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts
作用機序
The mechanism of action of 4-[2-(4-Amino-2-methylphenoxy)-3-pyridinyl]-N-methyl-2-pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
類似化合物との比較
Similar Compounds
- 4-Amino-2-methylphenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets 4-[2-(4-Amino-2-methylphenoxy)-3-pyridinyl]-N-methyl-2-pyrimidinamine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
特性
CAS番号 |
870221-77-5 |
|---|---|
分子式 |
C17H17N5O |
分子量 |
307.35 g/mol |
IUPAC名 |
4-[2-(4-amino-2-methylphenoxy)pyridin-3-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C17H17N5O/c1-11-10-12(18)5-6-15(11)23-16-13(4-3-8-20-16)14-7-9-21-17(19-2)22-14/h3-10H,18H2,1-2H3,(H,19,21,22) |
InChIキー |
RKTXSHQEGMNRPR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N)OC2=C(C=CC=N2)C3=NC(=NC=C3)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine](/img/structure/B13986461.png)
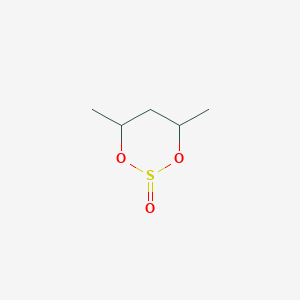
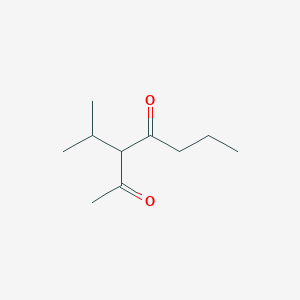

![2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B13986475.png)
![4-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B13986478.png)
![2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester](/img/structure/B13986488.png)
![9-[(2-Bromophenyl)methylidene]fluorene](/img/structure/B13986495.png)
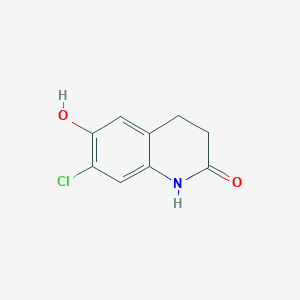
![1-[1-(4-Pyrimidinyl)-4-piperidylcarbonyl]piperazine](/img/structure/B13986501.png)
